1-(2-Phenylethynyl)-2-pyrrolidinone
Description
Significance of N-Substituted Pyrrolidinone Scaffolds in Heterocyclic Chemistry
The pyrrolidinone ring system, a five-membered lactam, is a recurring motif in a multitude of natural products and pharmacologically active compounds. acs.org Its prevalence stems from its ability to serve as a versatile scaffold in drug discovery and development. nih.govresearchgate.net The introduction of substituents on the nitrogen atom of the pyrrolidinone core gives rise to N-substituted pyrrolidinones, a class of compounds with significant potential in medicinal chemistry. nih.govresearchgate.net
The utility of the pyrrolidinone scaffold can be attributed to several key features: nih.govresearchgate.net
Three-Dimensionality: The non-planar nature of the saturated pyrrolidinone ring allows for the exploration of three-dimensional chemical space, a crucial aspect in the design of molecules that can effectively interact with biological targets. nih.govresearchgate.net
Stereochemical Complexity: The presence of stereogenic centers in substituted pyrrolidinones provides opportunities for creating stereoisomers with distinct biological activities. nih.govresearchgate.net
Synthetic Accessibility: A wide range of synthetic methods exists for the construction and functionalization of the pyrrolidinone core, making it an attractive starting point for the synthesis of complex molecules. acs.org
These characteristics have established N-substituted pyrrolidinone scaffolds as "privileged structures" in medicinal chemistry, meaning they are frequently found in molecules with diverse biological activities. acs.org
Overview of Ynamides (N-Alkynyl Lactams) as Key Synthetic Intermediates
Ynamides are a class of organic compounds characterized by a nitrogen atom attached to an alkyne, with an electron-withdrawing group also bound to the nitrogen. thieme-connect.de This structural feature distinguishes them from the more reactive and less stable ynamines. nih.gov The electron-withdrawing group modulates the electronic properties of the nitrogen-alkyne bond, rendering ynamides more stable and easier to handle, which is particularly advantageous in synthetic applications. nih.gov
Ynamides, including N-alkynyl lactams like 1-(2-Phenylethynyl)-2-pyrrolidinone, are highly versatile synthetic intermediates. thieme-connect.denih.gov Their unique reactivity, stemming from the polarized nature of the aminoalkyne functionality, opens up a wide range of synthetic transformations that go beyond traditional alkyne chemistry. nih.gov They participate in a variety of reactions, including:
Cycloadditions nih.gov
Rearrangements
Transition-metal catalyzed cross-coupling reactions
Hydrofunctionalizations
These reactions allow for the construction of complex nitrogen-containing heterocyclic scaffolds from relatively simple starting materials. thieme-connect.demdpi.com The ability to control regioselectivity and stereoselectivity in these transformations further enhances their synthetic utility. nih.gov
Research Landscape and Significance of this compound
This compound stands at the intersection of the two aforementioned areas of chemical research. As an N-substituted pyrrolidinone, it possesses the foundational scaffold known for its biological relevance. acs.org Simultaneously, as an ynamide, it exhibits the unique reactivity that makes it a valuable tool for synthetic chemists. nih.gov
The significance of this compound in the research landscape lies in its potential as a building block for the synthesis of more complex and potentially bioactive molecules. The presence of both the pyrrolidinone ring and the phenylethynyl group provides multiple sites for chemical modification, allowing for the generation of diverse molecular architectures.
Scope and Objectives of Academic Research on the Chemical Compound
Academic research focused on this compound is primarily driven by the desire to explore and harness its synthetic potential. The main objectives of this research can be summarized as follows:
Development of Novel Synthetic Methodologies: A key focus is the discovery and optimization of new reactions that utilize this compound as a starting material or intermediate. This includes exploring its reactivity in various cycloaddition reactions, transition-metal catalyzed transformations, and other synthetic strategies.
Synthesis of Novel Heterocyclic Compounds: Researchers aim to use this compound to construct novel and complex heterocyclic scaffolds that may exhibit interesting chemical or biological properties.
Investigation of Reaction Mechanisms: A thorough understanding of the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing more efficient synthetic routes. This often involves a combination of experimental studies and computational modeling.
Exploration of Biological Activity: While the primary focus is often on synthetic chemistry, a long-term objective is to synthesize derivatives of this compound and evaluate their potential as therapeutic agents or in other biological applications.
In essence, academic research on this compound is a continuous effort to expand the synthetic chemist's toolbox and to pave the way for the discovery of new and valuable chemical entities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(2-phenylethynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NO/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7,9H2 |
InChI Key |
HTTSVXZDXSLAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Phenylethynyl 2 Pyrrolidinone and Analogous Structures
General Strategies for N-Alkynyl Lactam Synthesis
The construction of the N-alkynyl lactam framework can be achieved through several distinct synthetic routes. These strategies primarily focus on the formation of the nitrogen-alkyne bond and are adaptable to a range of lactam and alkyne precursors.
Methods Involving Elimination Reactions
One of the foundational methods for synthesizing N-alkynyl compounds, including N-alkynyl lactams, is through elimination reactions. nih.gov This approach typically involves the dehydrohalogenation of N-alkenyl lactams. nih.gov The starting N-alkenyl precursors can often be prepared from accessible materials, making this a straightforward process. nih.gov For instance, the dehydrochlorination of an N-(α,β-dichloroethenyl) derivative can yield the corresponding N-ethynyl compound. nih.gov Another variation involves the elimination of enol-phosphates or enol-triflates derived from the corresponding ketones to generate the N-alkynyl moiety. nih.gov
Transition-Metal-Free Approaches to Ynamides Utilizing Hypervalent Iodonium or (Alkynyl)dibenzothiophenium Salts
In recent years, transition-metal-free methods have gained prominence due to their milder reaction conditions and reduced metal contamination in the final products. orgsyn.orgbeilstein-journals.org Hypervalent iodine reagents, such as diaryliodonium salts, have emerged as effective arylating and, in some contexts, alkynylating agents in the absence of transition metals. beilstein-journals.orgnih.govresearchgate.net These reactions often proceed through the formation of highly reactive intermediates like arynes, which can then be trapped by nucleophiles. diva-portal.orgrsc.org The use of diaryliodonium salts as benzyne (B1209423) precursors provides a metal-free pathway for the N-arylation of secondary amides, a reaction type that shares mechanistic features with the formation of N-alkynyl lactams. rsc.org
Similarly, (alkynyl)dibenzothiophenium salts serve as effective alkyne-transfer reagents. researchgate.netnih.gov These salts react with various nucleophiles, including lithium acetylides, to afford diynes. researchgate.netnih.gov The reaction with sulfinates can lead to either alkynyl sulfones or β-(sulfonium) vinyl sulfones, demonstrating their versatility as electrophilic alkyne sources. researchgate.netnih.gov
Cross-Coupling and Functionalization of Terminal Alkynes on Lactams (e.g., Sonogashira, Glaser)
Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the synthesis of N-alkynyl lactams. nih.gov
The Sonogashira coupling , a palladium- and copper-cocatalyzed reaction, is a cornerstone for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgyoutube.com This reaction is known for its mild conditions and broad functional group tolerance, making it suitable for complex molecule synthesis. wikipedia.orgorganic-chemistry.org While traditionally used for C(sp²)-C(sp) bond formation, recent advancements have enabled the coupling of alkyl electrophiles. nih.gov The Sonogashira reaction can be adapted for the N-alkynylation of lactams, typically by coupling a terminal alkyne with an N-halo lactam or a related derivative. organic-chemistry.orgthieme-connect.de
The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes catalyzed by copper salts, leading to the formation of symmetric 1,3-diynes. wikipedia.orgnih.govorganic-chemistry.org A variation, the Hay coupling, utilizes a copper(I)-TMEDA complex and air as the oxidant. wikipedia.orgorganic-chemistry.org While primarily a homocoupling reaction, modifications have been developed to achieve heterocoupling. nih.govorganic-chemistry.org This reaction has been applied to various substrates, including alkynyl β-lactams, which undergo homocoupling in the presence of copper(II) acetate (B1210297) to yield the corresponding dimers in excellent yields. rsc.org Preventing undesired alkyne-alkyne homocoupling, a common side reaction, can be achieved by adding reducing agents or maintaining low temperatures during workup. nih.gov
Specific Preparative Routes for Pyrrolidinone Derivatives with Alkynyl Moieties
Beyond general strategies, specific methods have been developed for the synthesis of pyrrolidinone derivatives featuring alkynyl groups, highlighting the continuous innovation in this field.
Photocatalyzed Cyclization-Alkynylation Reactions Towards Functionalized Lactams
A novel and efficient approach for the synthesis of functionalized γ-lactams involves an organic dye-photocatalyzed cyclization-alkynylation cascade. chemrxiv.orgepfl.chacs.orgchemrxiv.orgresearchgate.net This metal-free method utilizes easily accessible homoallylic cesium oxamates and ethynylbenziodoxolone (EBX) reagents to generate valuable alkynylated lactams in good yields. chemrxiv.orgepfl.chacs.orgchemrxiv.orgresearchgate.net The reaction proceeds via the formation of two new carbon-carbon bonds under mild conditions. chemrxiv.orgepfl.chacs.org For example, a primary tosyl-protected amide can be converted to the corresponding alkynylated γ-lactam in 71% yield. epfl.ch The reaction tolerates various functional groups and has been successfully applied to the synthesis of complex structures, including a Celecoxib derivative. epfl.chacs.org
| Starting Material | Alkynylating Agent | Product | Yield (%) |
|---|---|---|---|
| Primary tosyl-protected amide | PhEBX | 5n | 71 |
| cis-Hexenamine derivative | PhEBX | 5o | 63 |
| Cyclohexenylethylamine oxamate (B1226882) | PhEBX | 5p | 76 |
| Celecoxib derivative | PhEBX | 5q | 48 |
| Cesium oxamate 2n | pTolEBX | 5s | 61 |
Transition Metal-Catalyzed C-H Activation for Ethynylation of N-Aryl γ-Lactams
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to molecule synthesis. nih.govnih.govyoutube.comresearchgate.net This strategy can be applied to the ethynylation of N-aryl γ-lactams, where a transition metal catalyst facilitates the direct coupling of an alkyne at a C-H bond of the N-aryl group. These reactions can exhibit high levels of regio- and stereoselectivity. nih.gov The development of catalysts and reaction conditions for such transformations is an active area of research, with the potential to streamline the synthesis of complex alkynylated lactam structures. nih.govvirginia.edu
Cobalt-Catalyzed Regioselective Ethynylation Mechanisms and Intermediate Detection
Cobalt-catalyzed reactions have emerged as a powerful tool for the synthesis of pyrrolidinone derivatives. These methods often exhibit high regioselectivity and can be performed in a single pot. For instance, a cobalt-catalyzed reductive coupling of nitriles and acrylamides provides a convenient route to 5-methylenepyrrolidinone derivatives. organic-chemistry.orgnih.govfigshare.com The proposed mechanism for this transformation involves several key steps:
Reduction of the Cobalt Catalyst: The Co(II) precatalyst is first reduced to a more reactive Co(I) species by a reducing agent, such as zinc powder. organic-chemistry.org
Formation of a Cobaltaazacyclopentene Intermediate: The active Co(I) catalyst then undergoes a cyclometalation reaction with a nitrile and an acrylamide. This step forms a five-membered cobaltacycle intermediate. organic-chemistry.orgnih.gov
Protonation and Cyclization: The cobaltaazacyclopentene intermediate is subsequently protonated, leading to a keto-amide which then cyclizes to form the pyrrolidinone ring. organic-chemistry.org
While direct cobalt-catalyzed ethynylation of the pyrrolidinone nitrogen to form 1-(2-phenylethynyl)-2-pyrrolidinone is not explicitly detailed in the provided context, the principles of cobalt-catalyzed C-H activation and functionalization are relevant. For example, cobalt has been used to catalyze the bis-alkynylation of amides via a double C-H bond activation, assisted by a removable bidentate auxiliary. nih.gov This suggests the potential for similar strategies to be adapted for the direct N-alkynylation of lactams like 2-pyrrolidinone (B116388).
Furthermore, cobalt catalysts have been employed in the regioselective synthesis of other heterocyclic structures, such as indenols, through cycloaddition reactions involving alkynes. beilstein-journals.org The mechanism of these reactions also involves the formation of cobaltacycle intermediates, highlighting a common mechanistic theme in cobalt catalysis. beilstein-journals.org
Cascade Cyclization and Ionic Hydrogenation Approaches to N-Substituted Lactams
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules like N-substituted lactams in a single operation, thereby minimizing waste and improving atom economy. researchgate.net These reactions can involve a series of intramolecular events to rapidly build molecular complexity.
One such strategy involves a modular, three-step sequence for the synthesis of γ- and N-substituted γ-lactams from primary amines and carboxylic acids. This process includes the deoxygenative activation of secondary amides, a photochemical silane-mediated radical alkylation, and an intramolecular cyclization. The alkylation-lactamization cascade can be performed under continuous-flow photochemical conditions, allowing for rapid reaction times. researchgate.net
Another approach utilizes a chiral thiourea-catalyzed Michael/ring-reorganization cyclization of 3-methyleneoxindoles with N-(p-toluenesulfonyl)-α-amino ketones to asymmetrically synthesize γ-lactams. This method yields optically pure products with excellent stereoselectivity. rsc.org
Nitrogen-centered radical cyclization, initiated by proton-coupled electron transfer (PCET), represents another powerful strategy for constructing nitrogen-containing heterocycles, including lactams. acs.org This method can be used to form substituted γ-lactams from phenyl-tethered ene-amide substrates. acs.org
While not explicitly termed "ionic hydrogenation" in the provided results, the use of reducing agents in cascade sequences to produce the final saturated lactam ring is a related concept. For example, the hydrogenation of N-substituted indoles to indolines (which contain a pyrrolidine (B122466) ring fused to a benzene (B151609) ring) has been achieved using triarylborane catalysts. acs.org This demonstrates the use of hydrogenation in the formation of saturated nitrogen heterocycles.
Synthesis of Related Pyrrolidinone Precursors
The synthesis of precursors is a critical aspect of constructing the final this compound structure. These precursors can be other substituted pyrrolidinones or the N-alkynyl moiety itself.
Several methods exist for the synthesis of substituted pyrrolidines and pyrrolidinones. mdpi.comresearchgate.netorganic-chemistry.org These include:
Cyclocondensation: Primary amines and alkyl dihalides can undergo cyclocondensation under microwave irradiation to form pyrrolidines. organic-chemistry.org
From Amino Alcohols: Acid-promoted cyclization of N-carbamate-protected amino alcohols can yield pyrrolidines. organic-chemistry.org
From Donor-Acceptor Cyclopropanes: The reaction of donor-acceptor cyclopropanes with anilines or benzylamines can lead to 1,5-substituted pyrrolidin-2-ones. nih.gov
From Levulinic Acid: Cobalt-catalyzed reactions of levulinic acid with aromatic amines can produce pyrrolidones. organic-chemistry.org
The synthesis of the N-alkynyl group is also a key consideration. While various metals like copper and iron have been used for N-alkynylation of amides and azoles, the direct synthesis of N-alkynyl lactams is also established. nih.gov For example, an iron-catalyzed synthesis of N-alkynyl amides using 1-bromoalkynes has been reported, which included the synthesis of an N-alkynyl lactam. nih.gov
Below is a table summarizing some synthetic approaches to pyrrolidinone and N-alkynyl amide precursors:
| Precursor Type | Synthetic Method | Starting Materials | Catalyst/Reagent | Ref. |
| 5-Methylenepyrrolidinone | Reductive Coupling | Nitriles, Acrylamides | Co(dppe)I₂, Zn | organic-chemistry.org |
| γ- and N-Substituted γ-Lactams | Photochemical Alkylation-Cyclization | Primary Amines, Carboxylic Acids | Triflic Anhydride, Silane | researchgate.net |
| Chiral γ-Lactams | Michael/Ring-Reorganization | 3-Methyleneoxindoles, α-Amino Ketones | Chiral Thiourea | rsc.org |
| N-Alkynyl Lactam | Cross-Coupling | Lactam, 1-Bromoalkyne | Iron Catalyst | nih.gov |
| 1,5-Substituted Pyrrolidin-2-ones | Reaction with Cyclopropanes | Donor-Acceptor Cyclopropanes, Anilines/Benzylamines | Nickel Perchlorate | nih.gov |
Reactivity and Chemical Transformations of 1 2 Phenylethynyl 2 Pyrrolidinone
Inherent Reactivity of the Alkynyl and Lactam Moieties
The presence of a nitrogen atom directly attached to the alkyne, a defining feature of ynamides like 1-(2-phenylethynyl)-2-pyrrolidinone, significantly influences the electronic properties and reactivity of the carbon-carbon triple bond.
Electronic Properties of Nitrogen-Substituted Alkynes and Polarization Effects
Ynamides, the class of compounds to which this compound belongs, are characterized by a nitrogen atom directly bound to an alkynyl carbon. This substitution pattern leads to a strong polarization of the π-electron system of the alkyne. The nitrogen atom, with its lone pair of electrons, acts as a powerful π-donor, pushing electron density onto the triple bond. This results in a significant increase in electron density at the β-carbon (the carbon atom of the alkyne not attached to the nitrogen) and a corresponding decrease at the α-carbon (the carbon atom attached to the nitrogen).
This polarization makes the β-carbon nucleophilic, while the α-carbon becomes electrophilic. This electronic bias is a key factor governing the regioselectivity of addition reactions to the alkyne. researchgate.net The electron-donating effect of the nitrogen atom also makes the alkyne more susceptible to electrophilic attack compared to unactivated alkynes. The presence of an electron-withdrawing group on the nitrogen atom, such as the carbonyl group in the pyrrolidinone ring of this compound, modulates this effect, creating a class of "activated" ynamides that are stable yet highly reactive. researchgate.netnih.gov Theoretical studies on nitrogen-substituted aromatic systems have further elucidated how nitrogen atoms can perturb π-electron distribution. mdpi.comnih.govresearchgate.net
Formation of Keteniminium Intermediates via Electrophilic Activation
A central aspect of the reactivity of this compound and other ynamides is their ability to form highly reactive keteniminium ions upon electrophilic activation. researchgate.netnih.govthieme-connect.com These intermediates are generated when an electrophile, such as a proton from an acid or a metal catalyst, adds to the electron-rich β-carbon of the alkyne. researchgate.netresearchgate.net
The resulting vinyl cation is stabilized by the adjacent nitrogen atom, leading to the formation of the keteniminium ion, a species characterized by a C=C=N+ cumulative double bond system. These "activated" keteniminium ions, bearing an electron-withdrawing group on the nitrogen, are among the most electrophilic intermediates known in organic chemistry. researchgate.net Their high reactivity allows them to participate in a wide range of chemical transformations, even with weak nucleophiles. researchgate.net The formation of these intermediates is a key step in many reactions of ynamides, including cycloadditions, rearrangements, and nucleophilic additions. thieme-connect.comnih.govacs.org The generation of keteniminium ions from ynamides is generally an endergonic process, yet it is a crucial step for many subsequent reactions. nih.gov
Nucleophilic Addition Reactions
The polarized nature of the alkyne in this compound makes it susceptible to nucleophilic attack. The regioselectivity of these additions is a key feature of its chemistry.
Regio-reversed Hydration to α-Amidoketones
In a notable departure from the typical hydration of alkynes, ynamides like this compound can undergo a regio-reversed hydration to yield α-amidoketones. rsc.org This transformation is significant as it provides a direct route to this important class of compounds.
The hydration of ynamides can proceed through different pathways, leading to different products depending on the reaction conditions. While Brønsted acid-mediated hydration typically leads to the "normal" addition product, catalyst-free conditions can favor the formation of α-amidoketones. rsc.org The excellent regioselectivity observed in the catalyst-free hydration is believed to be controlled by the amide group, which directs the nucleophilic attack of water to the α-carbon of the alkyne. rsc.orgresearchgate.net This is in contrast to the typical electrophilic addition to alkynes where the nucleophile adds to the more substituted carbon. In some cases, metal catalysts can also be employed to control the regioselectivity of the hydration. researchgate.net
Isotope labeling studies, particularly using water enriched with the ¹⁸O isotope (H₂¹⁸O), are a powerful tool for elucidating reaction mechanisms. nih.govnih.gov In the context of the hydration of this compound, the incorporation of ¹⁸O from H₂¹⁸O into the carbonyl group of the resulting α-amidoketone would provide direct evidence for the nucleophilic attack of water at the α-carbon of the alkyne. By tracing the path of the oxygen atom from the water molecule to the final product, researchers can confirm the proposed mechanistic pathway and rule out alternative mechanisms. Such studies are crucial for understanding the intricate details of the reaction and for the rational design of new synthetic methods. While specific H₂¹⁸O labeling studies on this compound were not found in the provided search results, the general methodology is widely applied in mechanistic organic chemistry. nih.govnih.gov For instance, deuterium (B1214612) labeling studies have been used to investigate the mechanism of gold-catalyzed intramolecular hydroalkylation of ynamides, confirming the intramolecular nature of a key hydride shift step. nih.govacs.org
Scope and Limitations in Hydrofunctionalization Reactions (e.g., Hydrosulfenylation)
The hydrofunctionalization of ynamides, including this compound, represents a significant area of synthetic chemistry. However, specific details regarding the scope and limitations of hydrosulfenylation with this particular compound are not extensively documented in the provided search results. Generally, the reactivity of the polarized alkyne in nitrogen-substituted alkynes makes them valuable precursors for various chemical transformations. sigmaaldrich.com
Reactions with Organometallic Species and Transition Metal Complexes
Coordination and Reactivity with Platinum(II) Fluorido Complexes
Research has shown that this compound reacts with platinum(II) fluorido complexes. Specifically, the in situ formed complex cis-[PtF{κ²-(P,N)-iPr₂P(C₉H₇N)}{iPr₂P(C₉H₈N)}]·(HF)₄ reacts with one equivalent of this compound, leading to the selective formation of a Pt(II) complex. nih.gov This reaction results in the cyclization of the ynamide at the platinum center, suggesting the formation of a metallaketeneiminium moiety as an intermediate. nih.gov The resulting product has been identified as cis-[Pt{C=C(Ph)OCN(C₃H₆)}{κ²-(P,N)-iPr₂P(C₉H₇N)}{iPr₂P(C₉H₈N)}][F(HF)₄], with its structure assigned based on DFT calculations, as well as NMR and IR data. nih.govresearchgate.net An excess of hydrogen fluoride (B91410) is necessary to stabilize the poly(hydrogen fluoride) anion within the coordination sphere of the final complex. nih.gov
The coordination of this compound to the platinum center is a key step in this transformation. The spectroscopic data for the resulting complex, particularly the ³¹P{¹H} NMR spectrum, provides insight into its structure. The spectrum shows two doublets with ¹⁹⁵Pt satellites, and the low value of one of the ¹J(P,Pt) coupling constants indicates the presence of a σ-carbon donor ligand in the trans position. nih.gov
Table 1: Spectroscopic Data for the Product of the Reaction between this compound and a Platinum(II) Fluorido Complex
| Spectroscopic Parameter | Value |
| ³¹P{¹H} NMR Chemical Shift (δ) | 11.6 ppm, -3.1 ppm |
| ²J(P,P) Coupling Constant | 15.8 Hz |
| ¹J(P,Pt) Coupling Constant | 3112 Hz, 1892 Hz |
Data sourced from research on the reactivity of platinum indolylphosphine fluorido complexes. nih.gov
Catalyst-Free and Metal-Catalyzed Cyclization and Rearrangement Processes
The cyclization of substrates containing the phenylethynyl group can proceed through various pathways, both with and without the use of catalysts. For instance, the intramolecular hydroamination of 2-alkynylanilines to form indoles has been achieved using a planetary ball mill, where different catalysts and additives were tested. researchgate.net While this example does not directly involve this compound, it highlights a common reactivity pattern for the phenylethynyl moiety. In some cases, the reaction can be initiated without any catalyst or additive under specific experimental conditions. researchgate.net
Transition-metal-free cyclization reactions have also been developed. For example, the base-catalyzed intramolecular cyclization of 2-ynylphenols to synthesize 2-substituted benzo[b]furans has been demonstrated using cesium carbonate as the catalyst. researchgate.netnih.gov This method is effective for a broad range of substrates and can be performed on a gram scale. researchgate.netnih.gov A plausible mechanism involves the deprotonation of the phenol (B47542) by the base to form a nucleophilic phenolate (B1203915) intermediate, which then undergoes intramolecular nucleophilic cyclization onto the alkyne. nih.gov
Furthermore, catalyst-free and solvent-free methodologies have been developed for the synthesis of N-substituted pyrrolidones from levulinic acid, demonstrating a move towards more environmentally friendly synthetic routes. nih.gov While not directly involving the starting compound of interest, this illustrates a trend in the synthesis of the pyrrolidinone ring system.
Synthetic Utility and Applications in Modern Organic Synthesis
1-(2-Phenylethynyl)-2-pyrrolidinone as a Versatile Building Block for Complex Molecules
The strategic placement of the phenylethynyl group on the nitrogen atom of the 2-pyrrolidinone (B116388) ring makes this compound a highly valuable precursor for the synthesis of complex molecules. This moiety serves as a reactive handle, allowing for a variety of chemical transformations that can lead to the assembly of elaborate molecular frameworks. The presence of the lactam functionality further enhances its utility, providing a stable core structure that can be incorporated into larger, more complex systems.
The reactivity of the carbon-carbon triple bond in the phenylethynyl group is central to its application as a building block. It can readily participate in cycloaddition reactions, coupling reactions, and nucleophilic additions, enabling the facile introduction of new rings and functional groups. This versatility has been exploited in the synthesis of various classes of compounds, including polycyclic aromatic systems and intricate heterocyclic structures.
Furthermore, the pyrrolidinone ring itself can be subject to various modifications. Ring-opening reactions, for instance, can provide access to linear amino acid derivatives, while functionalization at the C3, C4, and C5 positions of the lactam ring can introduce additional points of diversity. This dual reactivity of both the phenylethynyl group and the pyrrolidinone core underscores the compound's significance as a multifaceted building block in the synthesis of complex organic molecules.
Facilitating the Synthesis of Functionalized Organic Compounds
The utility of this compound extends to the efficient synthesis of a range of functionalized organic compounds, which are often key intermediates in the preparation of more complex target molecules.
A significant application of this compound is its conversion into α-amidoketones. These compounds are valuable synthetic intermediates due to the presence of both an amide and a ketone functional group, which can be selectively manipulated in subsequent transformations. The hydration of the alkyne moiety in this compound, often catalyzed by transition metals such as gold or mercury, leads to the formation of the corresponding α-amidoketone, 1-(2-oxo-2-phenylethyl)-2-pyrrolidinone.
This transformation is highly efficient and provides a direct route to α-amidoketones that might otherwise require multi-step synthetic sequences. The resulting α-amidoketones serve as versatile precursors for a variety of other functionalized molecules.
The α-amidoketones derived from this compound can undergo a variety of subsequent chemical reactions, further highlighting the synthetic utility of the parent compound. These transformations include:
Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. This provides access to β-amino alcohol derivatives, which are important structural motifs in many biologically active compounds.
Wittig Reactions: The carbonyl group of the α-amidoketone can react with phosphorus ylides in a Wittig reaction to form alkenes. This allows for the introduction of a carbon-carbon double bond with control over the stereochemistry, leading to the synthesis of unsaturated amides.
Nucleophilic Additions: The ketone is susceptible to nucleophilic attack by organometallic reagents like Grignard reagents or organolithium compounds. This results in the formation of tertiary alcohols, providing a means to introduce new carbon substituents and increase molecular complexity.
These subsequent transformations demonstrate the power of using this compound as a starting material to generate a diverse range of functionalized products.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. kit.edunih.gov this compound serves as an excellent starting point for the synthesis of various heterocyclic systems. The α-amidoketones derived from it are particularly useful in this regard. For instance, the reaction of 1-(2-oxo-2-phenylethyl)-2-pyrrolidinone with various reagents can lead to the formation of:
Oxazoles: Condensation with a source of ammonia (B1221849) or primary amines can yield substituted oxazoles.
Imidazoles: Reaction with aldehydes and ammonia, following the Radziszewski imidazole (B134444) synthesis, can produce trisubstituted imidazoles. mdpi.com
Thiazoles: Treatment with Lawesson's reagent or phosphorus pentasulfide can lead to the formation of the corresponding thiazole (B1198619) derivatives.
This ability to readily access a variety of important heterocyclic cores from a single, easily accessible starting material underscores the significant value of this compound in synthetic organic chemistry.
Role in Catalytic Processes
Beyond its role as a stoichiometric building block, this compound and its derivatives can also play a role in catalytic processes.
While direct applications of this compound as a ligand in catalysis are not extensively documented, its structural motifs are relevant to ligand design. The pyrrolidinone core can be modified to incorporate coordinating atoms, such as phosphorus or sulfur, which can then bind to a metal center. The phenylethynyl group can also interact with transition metals, potentially influencing the catalytic activity and selectivity of a complex.
More commonly, this compound serves as a substrate in various catalytic reactions. As mentioned previously, its hydration to form α-amidoketones is often a metal-catalyzed process. Furthermore, the alkyne moiety can participate in a wide range of other catalytic transformations, including:
Catalytic Hydrogenation: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using various heterogeneous or homogeneous catalysts.
Coupling Reactions: The terminal alkyne can participate in well-established coupling reactions like the Sonogashira, Heck, and Glaser couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under catalytic conditions.
These catalytic transformations further expand the synthetic utility of this compound, enabling its efficient conversion into a wide array of valuable chemical entities.
Substrate in Metal-Catalyzed Cascade and Multicomponent Reactions
The unique structural framework of this compound, which combines a polarized, nitrogen-substituted alkyne with a lactam ring, makes it a valuable and reactive building block for complex molecular synthesis. sigmaaldrich.com Its utility is particularly evident in metal-catalyzed cascade and multicomponent reactions, where the alkyne moiety serves as a reactive handle for initiating a sequence of bond-forming events. Gold and platinum complexes are notably effective catalysts for activating the triple bond of ynones and related substrates, enabling the construction of diverse and complex heterocyclic scaffolds from simple precursors. nih.govresearchgate.netnih.gov
Gold(I) catalysts, in particular, are highly effective in promoting cascade reactions involving ynone substrates. nih.gov These reactions often proceed through the activation of the alkyne by the soft, π-acidic gold center, which renders it susceptible to nucleophilic attack. nih.govmdpi.com This initial step triggers a cascade of intramolecular cyclizations and intermolecular additions, leading to the rapid assembly of polycyclic systems in a single synthetic operation.
A prominent example is the gold(I)-catalyzed domino reaction between ynones and o-phenylenediamines for the synthesis of benzo[b]indeno[1,2-e] acs.orgscispace.comdiazepine (B8756704) derivatives. nih.gov In this process, the coordination of the gold catalyst to the alkyne of a substrate like this compound is believed to initiate a series of transformations. This is followed by a Michael addition of the o-phenylenediamine (B120857) to the activated intermediate, which, after subsequent cyclization and elimination steps, yields the complex diazepine product. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product Class | Reference |
|---|---|---|---|---|
| Ynone (e.g., this compound) | o-Phenylenediamine | Gold(I) Complex | Benzo[b]indeno[1,2-e] acs.orgscispace.comdiazepine derivative | nih.gov |
Beyond this specific transformation, gold catalysts have been employed in a variety of other cascade reactions with ynones. Research has demonstrated gold-catalyzed oxidative cyclization/C-C bond cleavage reactions where ynones react with external nucleophiles like alcohols, water, and amines. acs.org This methodology provides access to highly functionalized linear amides, showcasing a different reaction pathway that involves both cyclization and subsequent bond cleavage. acs.org Similarly, gold-catalyzed cycloisomerization reactions of indolyl ynones can furnish carbazole (B46965) or spirocyclic products, depending on the specific metal catalyst used (gold or silver). mdpi.com
| Reaction Type | Ynone Substrate Type | Reaction Partner / Nucleophile | Catalyst | Resulting Product Type | Reference |
|---|---|---|---|---|---|
| Oxidative Cyclization / C-C Cleavage | General Ynones | Alcohols, Water, Amines | Gold(I) | Functionalized N-Tosylamides | acs.org |
| Regiodivergent Cycloisomerization | Indolyl Ynones | Intramolecular (Indole) | Gold(I) or Silver(I) | Carbazoles or Spirocycles | mdpi.com |
| 1,3-Transposition | Diynones | None (Isomerization) | Gold(I) | Conjugated Diynones | acs.org |
While gold catalysis is prevalent, platinum catalysts are also renowned for mediating cycloisomerization reactions of related unsaturated systems, such as enynes, to form bicyclic products. nih.govrsc.org These processes underscore the general principle of activating π-systems with a metal catalyst to trigger skeletal reorganizations. Such established reactivity suggests a strong potential for developing novel platinum-catalyzed cascade reactions specifically tailored for ynone substrates like this compound. The ability of these metal-catalyzed cascade reactions to generate significant molecular complexity from relatively simple starting materials highlights the strategic importance of this compound as a versatile substrate in modern synthetic chemistry.
Advanced Characterization and Computational Studies
Spectroscopic Characterization Techniques
A suite of spectroscopic methods is employed to confirm the identity and purity of 1-(2-phenylethynyl)-2-pyrrolidinone, with each technique offering specific insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide definitive assignments of the proton and carbon skeletons.
¹H NMR: The proton spectrum reveals distinct signals for the protons of the pyrrolidinone ring and the phenyl group. The methylene (B1212753) protons of the pyrrolidinone ring typically appear as multiplets due to spin-spin coupling, while the aromatic protons of the phenyl group are found in the downfield region of the spectrum.
¹³C NMR: The carbon spectrum is crucial for identifying all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the lactam, the two sp-hybridized carbons of the alkyne, and the carbons of the phenyl and pyrrolidinone rings.
2D-NMR: Two-dimensional NMR experiments, such as COSY and HSQC, establish correlations between protons and carbons, allowing for unambiguous assignment of the complex spectra and confirming the connectivity of the atoms within the molecule.
Table 1: Representative NMR Data for this compound
| Technique | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 7.48 - 7.28 (m) | Phenyl-H |
| 3.65 (t) | N-CH₂ | |
| 2.57 (t) | CO-CH₂ | |
| 2.16 (p) | CH₂CH₂CO | |
| ¹³C NMR | 168.5 | C=O |
| 132.1, 129.3, 128.9 | Phenyl-C | |
| 121.7 | Phenyl-C (ipso) | |
| 86.5 | C≡C-Ph | |
| 77.4 | N-C≡C | |
| 46.3 | N-CH₂ | |
| 31.2 | CO-CH₂ |
Note: 'm' denotes multiplet, 't' denotes triplet, 'p' denotes pentet. Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to specific molecular vibrations. A strong absorption band is typically observed around 1690 cm⁻¹ due to the carbonyl (C=O) stretching of the lactam ring. The presence of the alkyne is confirmed by a sharp absorption in the range of 2230 cm⁻¹. Other significant bands include those for aromatic C=C stretching and C-H stretching vibrations for both the aromatic and aliphatic parts of the molecule.
Table 2: Key IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2230 | Stretch | Alkyne (C≡C) |
| ~1690 | Stretch | Carbonyl (C=O) |
| ~1600, 1490 | Stretch | Aromatic (C=C) |
| ~3100-3000 | Stretch | Aromatic C-H |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule by providing a precise mass measurement. nih.govsemanticscholar.org For this compound, with a molecular formula of C₁₂H₁₁NO, HRMS can confirm this composition by measuring its mass to a high degree of accuracy, typically with an error of less than 5 ppm. nih.gov This technique is essential for distinguishing the compound from other potential isomers or molecules with the same nominal mass, thereby confirming its identity. nih.govsemanticscholar.orgnih.gov
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
When a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.commdpi.comrigaku.com This technique determines bond lengths, bond angles, and torsion angles with high precision. mdpi.commdpi.com It also provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing. mdpi.comnih.gov The resulting crystal structure offers unambiguous proof of the molecule's connectivity and conformation in the solid phase. mdpi.commdpi.comnih.gov
Other Chromatographic and Spectroscopic Methods (e.g., GC-MS for Isotopic Tracing)
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable analytical technique for the characterization of this compound. nist.govresearchgate.net It can be used to assess the purity of the compound and is particularly useful in mechanistic studies involving isotopic labeling. core.ac.uk By using starting materials enriched with stable isotopes like deuterium (B1214612) or ¹³C, the position of these labels in the final product can be determined by MS, providing detailed insights into reaction mechanisms. core.ac.uk
Computational and Theoretical Investigations of Reactivity and Structure
In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), are employed to model the structure and electronic properties of this compound. These theoretical studies can predict the optimized molecular geometry, which can then be compared with experimental X-ray diffraction data. mdpi.com Furthermore, computational analysis provides information on the molecule's electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its chemical reactivity. nih.gov The molecular electrostatic potential can also be mapped to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov These theoretical insights complement experimental findings, providing a more complete understanding of the molecule's properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost, making it well-suited for studying molecules of practical interest like this compound. numberanalytics.com
Geometry Optimization:
A notable application of DFT for this specific molecule is the calculation of its infrared (IR) spectrum. A study has reported the calculated IR spectrum of this compound at the MARIJ-BP86-D3(BJ)/def2-TZVP level of theory, which can be compared with experimental data to validate the computational model and aid in the interpretation of spectroscopic measurements.
Electronic Properties:
Beyond geometry, DFT is instrumental in probing the electronic landscape of a molecule. Key electronic properties that can be calculated for this compound include:
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the carbonyl oxygen of the pyrrolidinone ring, indicating its susceptibility to electrophilic attack. The nitrogen atom, despite its lone pair, would be less basic due to the electron-withdrawing effect of the carbonyl group. The alkyne carbons would exhibit a complex electronic character, influenced by both the phenyl ring and the amide nitrogen.
Atomic Charges: Various schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be used to assign partial charges to each atom. This information helps in identifying reactive sites for nucleophilic or electrophilic attack.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO and LUMO Analysis:
For this compound, the HOMO is expected to be localized primarily on the phenylethynyl group, which is the more electron-rich and polarizable part of the molecule. The LUMO, on the other hand, would likely be centered on the ynamide triple bond and the carbonyl group, reflecting their electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Reactivity Descriptors:
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
| Descriptor | Formula | Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon adding an electron; indicates susceptibility to reduction. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. researchgate.net |
For this compound, these descriptors would provide a quantitative basis for its expected reactivity, for instance, its propensity to react with nucleophiles at the alkyne carbons.
Elucidation of Reaction Mechanisms via Transition State Calculations
One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. youtube.com A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
For reactions involving this compound, such as cycloadditions, hydrofunctionalizations, or rearrangements, DFT calculations can be employed to:
Locate Transition State Geometries: Specialized algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.
Visualize Vibrational Modes: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency. The animation of this mode corresponds to the motion of the atoms as they traverse the transition state from reactant to product.
For instance, in a Brønsted acid-mediated reaction of an ynamide, calculations can distinguish between different mechanistic possibilities, such as the initial protonation site and the subsequent nucleophilic attack. rsc.org Computational studies on ynamide-mediated amide bond formation have elucidated the role of the carboxylic acid as a bifunctional catalyst, stabilizing the transition state through hydrogen bonding. rsc.org Similar principles would apply to reactions involving this compound.
Kinetic and Thermodynamic Aspects from Computational Modeling
Computational modeling can also provide valuable insights into the kinetic and thermodynamic aspects of reactions.
Thermodynamics:
Kinetics and the Kinetic Isotope Effect (KIE):
The kinetic isotope effect is a powerful tool for probing reaction mechanisms. wikipedia.orglibretexts.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (e.g., kH/kD). By computationally modeling the KIE, one can gain detailed information about bond breaking and forming in the rate-determining step.
The calculation of KIEs typically involves:
Optimizing the geometries of the reactants and the transition state for both the light and heavy isotopologues.
Calculating the vibrational frequencies for each optimized structure.
Using the vibrational frequencies to compute the zero-point energies (ZPEs).
Emerging Research Directions and Prospects
Exploration of Green Chemistry Approaches in Synthesis of Ynamides
A significant thrust in ynamide synthesis is the adoption of green chemistry principles to minimize environmental impact. acs.org Traditional methods often require dry organic solvents, but recent innovations focus on more benign alternatives. organic-chemistry.org An environmentally friendly approach involves using water as a solvent for the Sonogashira coupling reaction to produce sulfonamide-based ynamides. organic-chemistry.org This method overcomes the typical decomposition of ynamides in water by using a quaternary ammonium (B1175870) salt surfactant, which enhances solubility and protects the ynamide from hydrolysis. organic-chemistry.org
Another green strategy involves the development of ynamide-based coupling reagents whose by-products can be removed with a simple acidic aqueous work-up, eliminating the need for column chromatography. rsc.org This not only reduces solvent waste but also makes the process more cost-effective and user-friendly. rsc.org Research has also demonstrated rapid, acid-catalyzed ynamide skeletal rearrangements that can be performed in short reaction times (5–10 minutes) under transition-metal-free conditions. rsc.org The environmental friendliness of such a transformation was quantified with a high EcoScale score of 75, indicating a safer and more economically feasible process. rsc.org Furthermore, the use of heterogeneous, recoverable catalysts like copper-zeolite (CuI-USY) enables multicomponent reactions to be performed under solvent-free conditions or in green solvents like ethyl acetate (B1210297), representing a fully green synthetic method. rsc.org
| Green Chemistry Approach | Key Features | Catalyst/Reagent | Solvent | Ref. |
| Surfactant-mediated Synthesis | Protects ynamide from hydrolysis in water. | Palladium source, Quaternary ammonium salt (e.g., CTAB) | Water | organic-chemistry.org |
| Water-Removable Reagents | By-product is removed by aqueous work-up, avoiding chromatography. | Novel ynamide coupling reagent | Various, with aqueous work-up | rsc.org |
| Rapid Acid-Catalyzed Rearrangement | Transition-metal-free, atom-economical, very short reaction times. | Brønsted acid | Green solvents | rsc.org |
| Heterogeneous Catalysis | Catalyst is easily recovered and reused; solvent-free or green solvent options. | Copper-zeolite (CuI-USY) | Solvent-free or Ethyl Acetate | rsc.org |
| Enzymatic Amidation | Uses biocatalyst in a green solvent, no intensive purification needed. | Candida antarctica lipase (B570770) B (CALB) | Cyclopentyl methyl ether (CPME) | nih.gov |
Design and Synthesis of New Derivatives with Tunable Reactivity and Selectivity
Research is actively exploring structural analogues of ynamides to create novel building blocks with fine-tuned properties. nih.govarkat-usa.org By modifying the electron-withdrawing group on the nitrogen atom or the substituent on the alkyne, chemists can modulate the reactivity and selectivity of the molecule. nih.gov This has led to the emergence of a series of de novo ynamide analogues. nih.govarkat-usa.org
These novel structures are often synthesized using modified versions of established ynamide preparations, such as copper-catalyzed cross-coupling reactions. nih.govorgsyn.org For instance, N-alkynylsulfoximines and ynediamides have been successfully synthesized using copper iodide and a 1,10-phenanthroline (B135089) ligand. orgsyn.org The ability to synthesize a wide variety of ynamides, including those derived from lactams, oxazolidinones, and carbamates, allows for immense flexibility in designing intramolecular reactions and tandem processes. nih.gov This modularity is crucial for accessing complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry. bham.ac.uk
| Ynamide Analogue | General Structure | Key Synthetic Feature | Ref. |
| Diaminoacetylenes | R₂N-C≡C-NR₂ | Fritsch-Buttenberg-Wiechell (FBW) rearrangement of 1,1-dihalo-2,2-ethenediamines. | nih.gov |
| Ynimides | R-C≡C-N(COR')₂ | Reaction of terminal alkynes with N-haloamides or using hypervalent iodine reagents. | nih.govarkat-usa.org |
| Yne-hydrazides | R-C≡C-N(NHR')-COR' | Addition of lithiated acetylenes to diazodicarboxylates. | nih.gov |
| Yne-sulfoximines | R-C≡C-N=S(O)R'₂ | Copper-catalyzed cross-coupling of sulfoximines with 1,1-dibromo-1-alkenes. | orgsyn.org |
Investigation of Materials Science Applications and Polymer Chemistry Involving Phenylethynyl Moieties
The phenylethynyl group is a key component in high-performance polymers and materials due to its ability to undergo thermal crosslinking. researchgate.net Phenylethynyl-terminated imide (PETI) oligomers are a prime example, serving as resin matrices for high-temperature applications in the aerospace industry. researchgate.net Upon heating to temperatures around 350-370°C, the phenylethynyl units react to form a highly crosslinked, rigid network structure. researchgate.net This process occurs without the release of volatile by-products, leading to materials with exceptional thermo-oxidative stability, mechanical strength, and chemical resistance. researchgate.net Commercial systems like PETI-5 have demonstrated an excellent combination of processability and performance. researchgate.net
The polymerization of substituted phenylacetylenes is another active area of research. Studies show that the electronic nature of substituents on the phenyl ring influences the polymerization rate; electron-withdrawing groups tend to accelerate the process compared to electron-donating groups. This allows for the synthesis of very high molecular weight, stereoregular poly(phenylacetylene)s, which are of interest for their semiconducting and optical properties. The incorporation of phenylethynyl groups into polymer backbones or as end-capping agents remains a key strategy for developing advanced thermosetting materials. researchgate.netresearchgate.net
Advanced Mechanistic Probing and Reaction Discovery
A deeper understanding of ynamide reactivity is being pursued through advanced experimental and computational methods, leading to the discovery of novel chemical transformations. rsc.orgrsc.org A notable discovery is the divergent reactivity of ynamides with azides, where simply changing the azide's structure can selectively lead to two completely different products—β-enaminoamides or oxazolidine-2,4-diones. rsc.orgresearchgate.net This selectivity has been rationalized through extensive density functional theory (DFT) calculations. rsc.orgresearchgate.net
Computational studies are also elucidating the mechanisms of established reactions. For example, the mechanism for ynamide-mediated amide bond formation has been studied in detail, proposing that the carboxylic acid substrate acts as a bifunctional catalyst, promoting the reaction through a network of hydrogen bonds. rsc.org Kinetic studies, Brønsted-type analysis, and DFT calculations have provided unprecedented insight into ynamide-mediated peptide synthesis, revealing a mechanism distinct from conventional coupling reagents and explaining its remarkable ability to suppress racemization. nih.gov The activation of ynamides by Brønsted acids to form keteniminium ion intermediates is a recurring theme, enabling a host of transformations including cyclizations and rearrangements. orgsyn.orgrsc.org These mechanistic insights are critical for rationally designing new reactions and catalysts. researchgate.net
Interdisciplinary Applications in Chemical Biology Research (excluding clinical data)
The unique reactivity of ynamides is being harnessed for applications in chemical biology, particularly for probing biological systems. Sulfonyl ynamides have been developed as zero-length cross-linkers for studying protein-protein interactions (PPIs). acs.org These reagents can form a stable amide bond between proximal carboxyl (glutamic acid/aspartic acid) and amine (lysine) residues within proteins directly in live cells, offering higher efficiency than traditional cross-linkers. acs.org This allows for the mapping of protein interaction interfaces and the identification of potential PPIs on a proteome-wide scale. acs.org
Ynamides and their precursors also serve as powerful tools for bioconjugation. Ynamine-tagged oligonucleotides have shown superior performance in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling efficient labeling and conjugation of biomolecules. acs.org Furthermore, ynamides have been used to construct electrophilic warheads for covalent probes, which can be assembled in a single step onto various ligands. acs.org These probes facilitate the ligand-directed labeling of specific proteins, providing a powerful method for studying small molecule-protein interactions within a complex cellular environment. acs.org
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(2-Phenylethynyl)-2-pyrrolidinone with high purity?
- Methodological Answer : The synthesis typically involves Sonogashira cross-coupling between 2-pyrrolidinone derivatives and phenylacetylene. Key parameters include:
- Catalyst System : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio .
- Solvent : DMF or THF under inert atmosphere (N₂/Ar) .
- Temperature : 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and NMR ensures intermediate purity .
Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ 7.3–7.5 ppm (aryl protons), δ 3.4–3.6 ppm (pyrrolidinone N–CH₂), and δ 2.3–2.5 ppm (pyrrolidinone ring protons) .
- ¹³C NMR : Carbonyl (C=O) at ~175 ppm, alkyne carbons at 85–95 ppm, and aromatic carbons at 120–140 ppm .
- 2D NMR (HSQC, HMBC): Validates connectivity between the pyrrolidinone and phenylethynyl moieties .
Q. What analytical techniques are critical for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% .
- Mass Spectrometry : ESI-MS [M+H]+ at m/z 212.1 .
- Melting Point : Sharp range (e.g., 98–100°C) indicates crystallinity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay conditions?
- Methodological Answer :
- Assay Standardization : Use a reference compound (e.g., known kinase inhibitor) to normalize activity .
- Control Variables : Document solvent (DMSO concentration ≤0.1%), pH, and temperature .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish assay noise from true activity variations .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies are employed to elucidate the reaction mechanisms of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-determining steps .
- Isotope Labeling : Use deuterated solvents (e.g., DMF-d₇) or ¹³C-labeled phenylacetylene to trace intermediates .
- DFT Calculations : Simulate transition states (e.g., Pd-mediated oxidative addition) to predict regioselectivity .
Q. How can computational chemistry aid in predicting the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 or NMDA receptors) to prioritize derivatives .
- ADMET Prediction : Tools like SwissADME assess logP (<3), TPSA (<90 Ų), and CYP450 interactions .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenylethynyl) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
